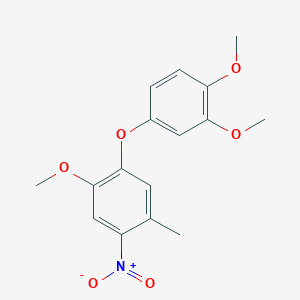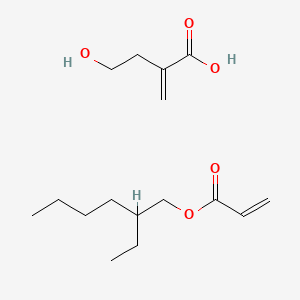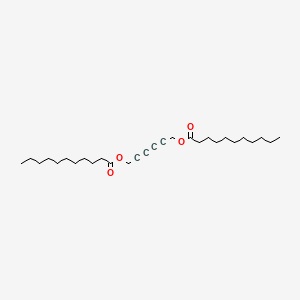![molecular formula C7H12N4 B14669293 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- CAS No. 45891-61-0](/img/structure/B14669293.png)
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- is a heterocyclic compound with a unique structure that includes a tetrazole ring fused to an azepine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is also referred to as pentylenetetrazole and has been studied extensively for its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- typically involves the ring expansion of piperidin-4-ones with sodium azide in the presence of sulfuric acid. This reaction yields the corresponding diazepan-4-ones, which can then be further modified to produce the desired tetrazoloazepine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to various products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoloazepines and their derivatives, which have different pharmacological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- involves its activity as a central nervous system stimulant. It acts as a non-competitive gamma-aminobutyric acid (GABA) antagonist, which leads to increased neuronal excitability and can induce seizures in experimental models . The molecular targets include GABA receptors, and the pathways involved are related to neurotransmitter modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metrazole: Another name for pentylenetetrazole, used interchangeably in the literature.
Leptazole: A related compound with similar central nervous system stimulant properties.
Uniqueness
The uniqueness of 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl- lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to act as a GABA antagonist makes it particularly valuable in neurological research .
Eigenschaften
CAS-Nummer |
45891-61-0 |
|---|---|
Molekularformel |
C7H12N4 |
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
7-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C7H12N4/c1-6-2-3-7-8-9-10-11(7)5-4-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HYYZEIAQXFMFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=NN=NN2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)



![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)




![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)

